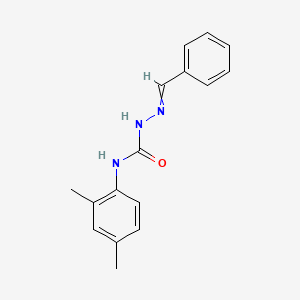![molecular formula C21H28N4O4S B15166920 N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide CAS No. 298227-25-5](/img/structure/B15166920.png)
N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide is a synthetic compound of significant interest in scientific research. It is structured with a combination of benzyl, carbonyl, leucyl, methyl, thiazolyl, and alaninamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with L-leucine, N-methyl L-alanine, and a benzyloxycarbonyl chloride.
Coupling Reactions: : The leucyl and alaninamide components are coupled using common peptide coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) in an organic solvent like dichloromethane.
Thiazole Formation: : Introducing the thiazol-5-yl group involves a cyclization reaction where necessary thiol and halo-ketone compounds are reacted under controlled temperature conditions.
Industrial Production Methods
Industrial scale synthesis might leverage continuous flow reactors to manage the various intermediate steps efficiently, ensuring high yield and purity. Solvent recycling and automation in adding reagents can optimize the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation-reduction reactions, primarily focused on the thiazole ring and benzyl groups.
Substitution Reactions: : The benzyloxycarbonyl group and thiazole ring may participate in nucleophilic substitution reactions under suitable conditions.
Hydrolysis: : Acidic or basic hydrolysis can cleave the benzyloxycarbonyl protective group to yield free amino functions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide (H2O2) or permanganate (KMnO4).
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing carbonyl functionalities.
Substitution: : Use of nucleophiles such as alkoxides or halides in polar aprotic solvents.
Hydrolysis: : Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis with sodium hydroxide (NaOH).
Major Products Formed
Deprotected amino derivatives from hydrolysis.
Oxidized thiazole products.
Reduced forms with altered carbonyl or benzyloxy components.
Scientific Research Applications
The compound has wide applications, including:
Chemistry: : Studying its reaction pathways provides insights into peptide coupling and protective group strategies.
Biology: : Serving as a model compound to understand peptide bond formation and stability.
Medicine: : Its derivatives might act as potential pharmaceuticals, particularly in designing enzyme inhibitors or receptor modulators.
Industry: : Utilized in the synthesis of complex molecules for various applications.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects
N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide operates by interacting with specific molecular targets within biological systems.
Molecular Targets and Pathways Involved
Protease Inhibition: : It might act by binding to the active site of proteases, thereby inhibiting their activity.
Receptor Modulation: : The thiazole ring can interact with receptors affecting signal transduction pathways.
Comparison with Similar Compounds
Highlighting Uniqueness
Compared to other peptide analogs, this compound's uniqueness lies in its benzyloxycarbonyl and thiazolyl groups which impart specific physicochemical properties.
List of Similar Compounds
N-Benzyloxycarbonyl-L-leucyl-alaninamide: : Lacking the thiazole ring.
N-Methyl-3-thiazolyl-L-alaninamide: : Missing the benzyloxycarbonyl protective group.
Benzyloxycarbonyl-Leucyl-Leucyl-alaninamide: : Featuring another leucine residue instead of the thiazole substitution.
Properties
CAS No. |
298227-25-5 |
|---|---|
Molecular Formula |
C21H28N4O4S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-1-(methylamino)-1-oxo-3-(1,3-thiazol-5-yl)propan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C21H28N4O4S/c1-14(2)9-17(25-21(28)29-12-15-7-5-4-6-8-15)20(27)24-18(19(26)22-3)10-16-11-23-13-30-16/h4-8,11,13-14,17-18H,9-10,12H2,1-3H3,(H,22,26)(H,24,27)(H,25,28)/t17-,18-/m0/s1 |
InChI Key |
CCQBQWQVCCUJDO-ROUUACIJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CS1)C(=O)NC)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CS1)C(=O)NC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


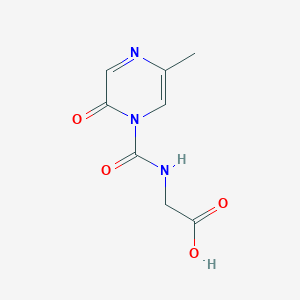
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
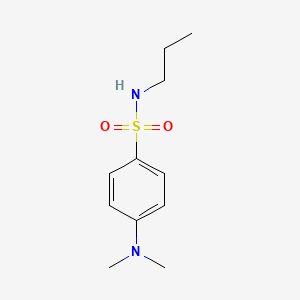

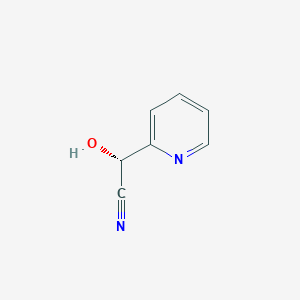
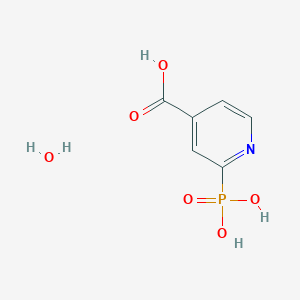
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
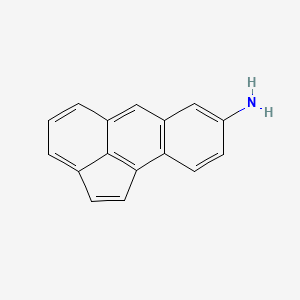
![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
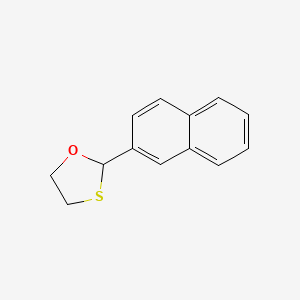
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)
